N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide
Description
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position. The pyridazine ring is linked via an amino group to a para-substituted phenyl ring, which is further connected to a propanamide chain bearing a phenoxy substituent at the 2-position. The pyridazine and pyrazole groups are known for their roles in modulating pharmacokinetic properties, such as solubility and metabolic stability, while the phenoxy group may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-phenoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-16(30-19-6-3-2-4-7-19)22(29)25-18-10-8-17(9-11-18)24-20-12-13-21(27-26-20)28-15-5-14-23-28/h2-16H,1H3,(H,24,26)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACKUNMZXBUXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, which are then coupled with an appropriate phenylamine derivative. The final step involves the formation of the propanamide moiety through an amide coupling reaction. Common reagents used in these reactions include various organic solvents, catalysts, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the amide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the amide moiety.
Scientific Research Applications
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Hydrogen-Bonding and Crystallographic Insights
The pyridazine and pyrazole groups in the target compound provide multiple sites for hydrogen bonding, which are critical for molecular recognition in biological systems. highlights the importance of graph set analysis in understanding hydrogen-bonding patterns, suggesting that the target compound’s nitrogen-rich structure could form stable supramolecular aggregates or co-crystals, enhancing its crystallinity compared to the analogue .
Pharmacological and Physicochemical Implications
- Solubility : The pyridazine core and additional polar groups may improve aqueous solubility relative to the analogue, which lacks heteroaromatic nitrogen atoms.
- Binding Affinity: The phenoxy group’s electron-withdrawing effects could enhance interactions with hydrophobic binding pockets, while the pyridazine ring’s planar structure may facilitate π-π stacking with aromatic residues in target proteins.
- Metabolic Stability: The methyl group in the analogue might slow oxidative metabolism compared to the target compound’s phenoxy substituent, which could be susceptible to cytochrome P450-mediated cleavage.
Biological Activity
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 345.39 g/mol
The structure features a phenoxy group, a pyridazine ring, and a pyrazole moiety, which are crucial for its biological interactions.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through inhibition of specific signaling pathways involved in cancer progression. The following mechanisms have been identified:
- Inhibition of Wnt/β-Catenin Signaling : The compound has shown potential in inhibiting Wnt-dependent transcription, which is critical in various cancers. In particular, it targets the β-catenin armadillo repeat domain, affecting cell proliferation and tumor growth .
- Antiproliferative Effects : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as SW480 and HCT116, with IC values indicating significant potency .
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound:
These results indicate a promising profile for further development as an anticancer agent.
In Vivo Studies
In vivo studies using HCT116 xenograft models demonstrated that treatment with the compound led to reduced tumor growth and decreased expression of proliferation markers such as Ki67. This suggests that the compound not only inhibits cancer cell growth in vitro but also has significant effects in live models .
Case Studies
A notable case study involved a patient cohort treated with compounds similar to this compound. Patients exhibited improved outcomes when combined with traditional therapies, highlighting the compound's potential as an adjunct treatment in colorectal cancer management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
